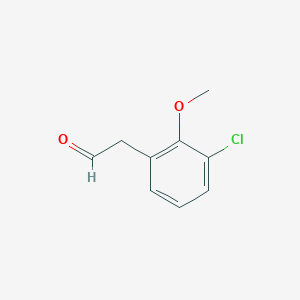
Penicillin X sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,5beta)-6alpha-[[(4-Hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2beta-carboxylic acid sodium salt is a complex organic compound belonging to the penicillin class of antibiotics. This compound is known for its broad-spectrum antibacterial properties and is used in various medical and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5beta)-6alpha-[[(4-Hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2beta-carboxylic acid sodium salt involves multiple steps. The process typically starts with the preparation of the core bicyclic structure, followed by the introduction of the hydroxyphenylacetyl group. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is carried out in controlled environments to ensure consistency and quality. Techniques such as crystallization and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in studies related to bacterial resistance and the development of new antibiotics.
Medicine: Used in the treatment of bacterial infections due to its broad-spectrum antibacterial activity.
Industry: Utilized in the production of various pharmaceutical formulations and as a reference standard in quality control.
作用机制
The mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs) in the bacterial cell membrane, leading to the disruption of cell wall formation and ultimately causing cell lysis. This mechanism is similar to other penicillin-class antibiotics, making it effective against a wide range of bacterial pathogens.
相似化合物的比较
Similar Compounds
Penicillin G: Another penicillin-class antibiotic with a similar mechanism of action but different spectrum of activity.
Amoxicillin: A related compound with a broader spectrum of activity and better oral bioavailability.
Ampicillin: Similar to amoxicillin but with different pharmacokinetic properties.
Uniqueness
What sets (2S,5beta)-6alpha-[[(4-Hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2beta-carboxylic acid sodium salt apart is its specific structural features, such as the hydroxyphenylacetyl group, which contributes to its unique antibacterial properties and spectrum of activity.
属性
分子式 |
C16H17N2NaO5S |
|---|---|
分子量 |
372.4 g/mol |
IUPAC 名称 |
sodium;4-[2-[(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]phenolate |
InChI |
InChI=1S/C16H18N2O5S.Na/c1-16(2)12(15(22)23)18-13(21)11(14(18)24-16)17-10(20)7-8-3-5-9(19)6-4-8;/h3-6,11-12,14,19H,7H2,1-2H3,(H,17,20)(H,22,23);/q;+1/p-1 |
InChI 键 |
VLUNNMCSPBQUDX-UHFFFAOYSA-M |
规范 SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=C(C=C3)[O-])C(=O)O)C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N1,N1-dimethyl-N'1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide](/img/structure/B12071034.png)







